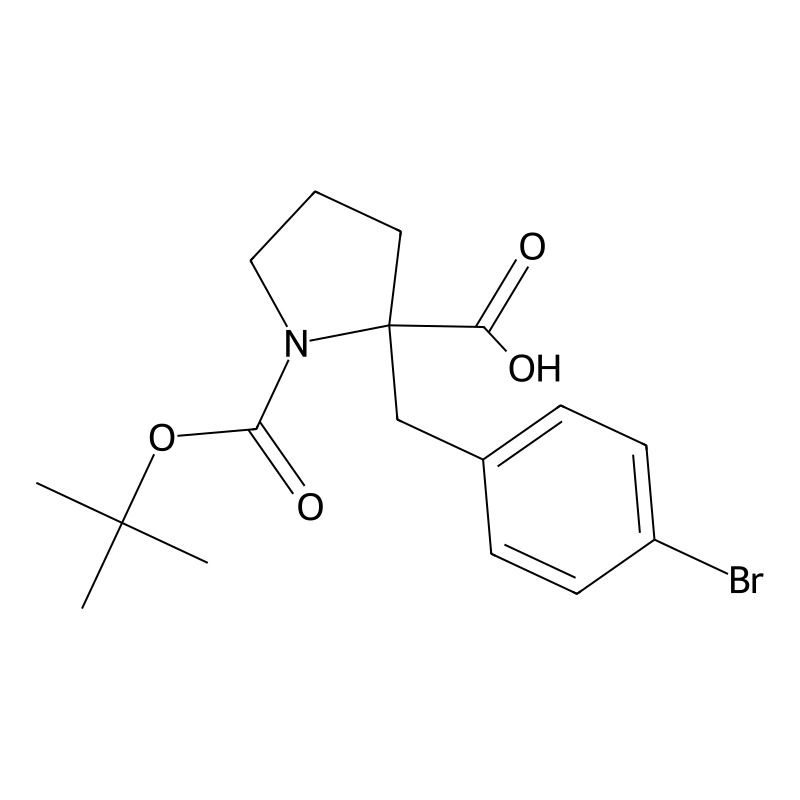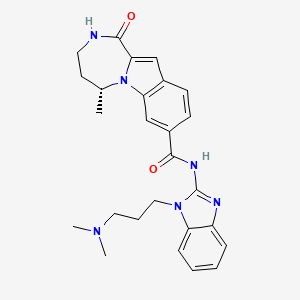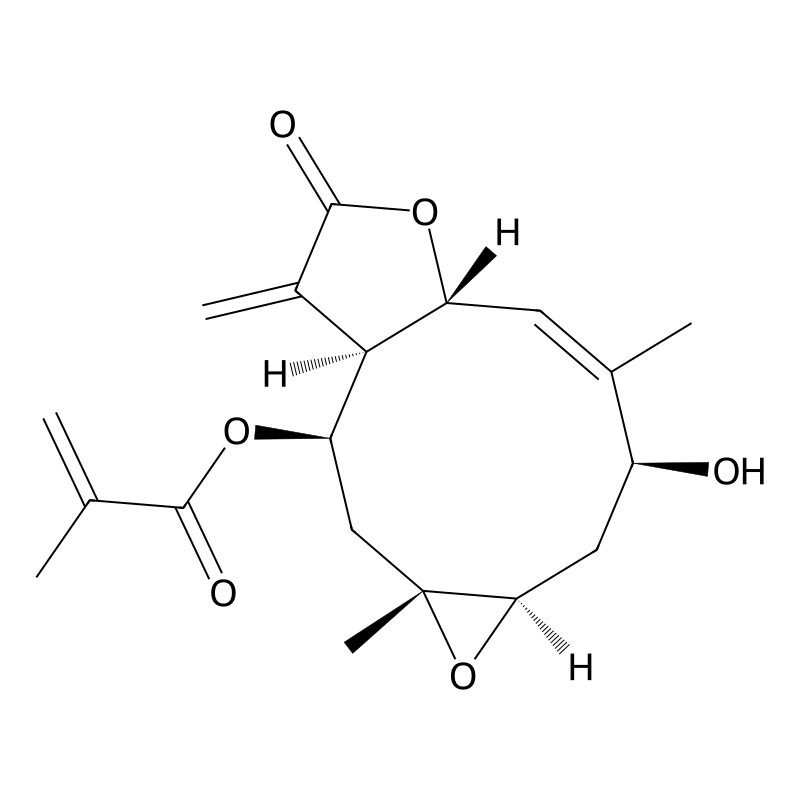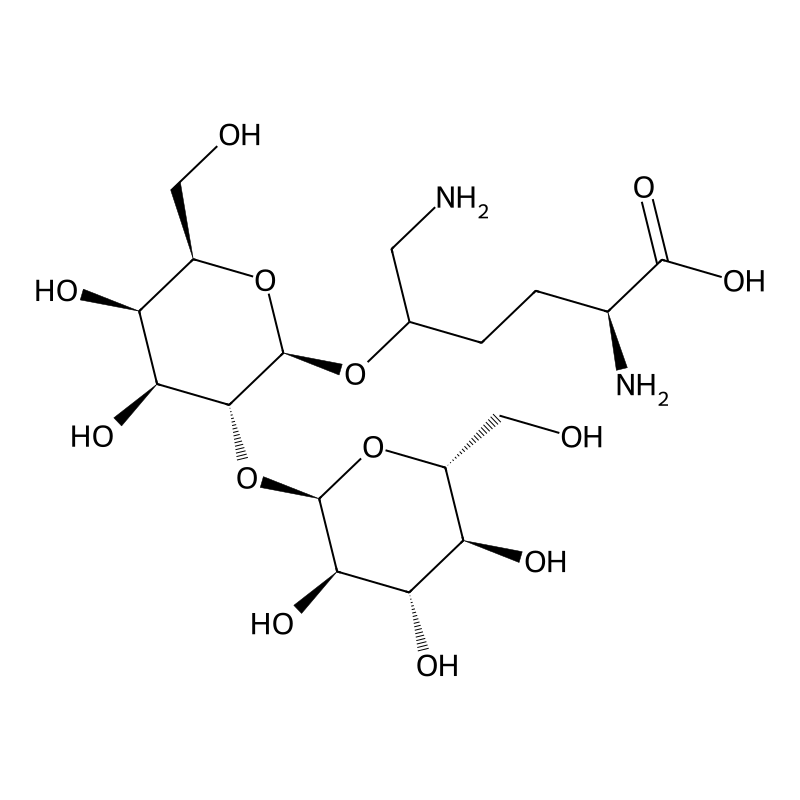1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Peptide Synthesis
The presence of the Boc (tert-butoxycarbonyl) protecting group suggests this molecule could be a precursor for the synthesis of peptides containing a proline residue with a 4-bromobenzyl side chain. Proline is a common amino acid found in proteins, and the 4-bromobenzyl group can serve as a useful handle for further chemical modifications ().
Medicinal Chemistry
The incorporation of a halogen atom (bromine) into the molecule provides a site for potential attachment of other functional groups, which could be useful in the development of new drugs. Many drugs target specific protein-protein interactions, and modifications to the proline ring can sometimes impact these interactions ().
1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a bromobenzyl group and a tert-butyloxycarbonyl (Boc) protecting group. Its empirical formula is C₁₇H₂₂BrNO₄, and it has a molecular weight of approximately 372.27 g/mol. The compound is primarily utilized in medicinal chemistry and organic synthesis due to its unique structural features, which allow for various functionalizations and applications in drug development .
- Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can undergo nucleophilic substitution reactions, making it a suitable precursor for further modifications.
- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine, facilitating subsequent coupling reactions with other carboxylic acids or amines.
- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful intermediates in organic synthesis.
The synthesis of 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:
- Formation of the Pyrrolidine Ring: Starting from commercially available precursors, the pyrrolidine ring can be formed through cyclization reactions.
- Bromination: The introduction of the bromobenzyl group can be achieved via electrophilic bromination of the appropriate benzyl precursor.
- Boc Protection: The amine functionality is protected using tert-butyloxycarbonyl chloride in the presence of a base to yield the final compound.
These steps can vary based on specific laboratory protocols and available reagents .
1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid finds applications in various fields:
- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
- Organic Synthesis: The compound is valuable for creating more complex molecules through functionalization reactions.
- Research Studies: It is used in academic research to study structure-activity relationships in drug design.
Interaction studies involving 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid focus on its reactivity with biological targets and other chemical entities. These studies may include:
- Binding Affinity Assays: Evaluating how well the compound interacts with specific receptors or enzymes.
- Metabolic Stability Tests: Understanding how the compound is metabolized in biological systems, which is crucial for drug development.
Such studies are essential for determining the compound's viability as a therapeutic agent.
Several compounds share structural similarities with 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Boc-2-(phenyl)-2-pyrrolidinecarboxylic acid | Phenyl group instead of bromobenzyl | Potentially different biological activity |
| Boc-DL-proline | Simple proline structure | Commonly used as a building block in peptide synthesis |
| 1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid | Chlorobenzyl substitution | Different halogen may affect reactivity and selectivity |
These compounds highlight the uniqueness of 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid due to its specific brominated substituent, which may influence its chemical reactivity and biological properties compared to others.








